molecular formula C8H10N2OS2 B4313596 5-(METHYLSULFANYL)-3-PROPOXY-4-ISOTHIAZOLECARBONITRILE

5-(METHYLSULFANYL)-3-PROPOXY-4-ISOTHIAZOLECARBONITRILE

Cat. No.: B4313596
M. Wt: 214.3 g/mol
InChI Key: ZTDJJQWYBKPIRZ-UHFFFAOYSA-N
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Description

5-(Methylthio)-3-propoxyisothiazole-4-carbonitrile is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The compound’s structure includes a five-membered ring containing sulfur and nitrogen atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(METHYLSULFANYL)-3-PROPOXY-4-ISOTHIAZOLECARBONITRILE typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)-3-propoxyisothiazole-4-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the isothiazole ring.

Scientific Research Applications

5-(Methylthio)-3-propoxyisothiazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and agricultural chemicals.

Mechanism of Action

The mechanism of action of 5-(METHYLSULFANYL)-3-PROPOXY-4-ISOTHIAZOLECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds with a similar five-membered ring structure containing sulfur and nitrogen.

    Isothiazoles: Isomeric compounds with the same ring structure but different arrangements of atoms.

    Thiadiazoles: Compounds with a similar ring structure but containing two nitrogen atoms.

Uniqueness

5-(Methylthio)-3-propoxyisothiazole-4-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-methylsulfanyl-3-propoxy-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS2/c1-3-4-11-7-6(5-9)8(12-2)13-10-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDJJQWYBKPIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NSC(=C1C#N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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